molecular formula C6H6N4OS B3384207 6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5334-27-0

6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3384207
CAS No.: 5334-27-0
M. Wt: 182.21
InChI Key: GOABGLOSTBYANY-UHFFFAOYSA-N
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Description

6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It features a fused ring system combining pyrazole and pyrimidine moieties, which are known for their presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-mercapto-1-methylpyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.

    Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties.

Scientific Research Applications

6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the mercapto group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOABGLOSTBYANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402303
Record name NSC1396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-27-0
Record name NSC1396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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